molecular formula C12H13N3 B1274179 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine CAS No. 85895-80-3

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Cat. No. B1274179
CAS RN: 85895-80-3
M. Wt: 199.25 g/mol
InChI Key: TXCRGQRREQQMIS-UHFFFAOYSA-N
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Description

“6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H13N3 . It is a type of substituted pyridine, which are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines, such as “6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine”, often involves the introduction of various bio-relevant functional groups to the pyridine . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine” consists of a pyridine ring, which is a simple six-membered heterocyclic scaffold . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involving “6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine” can be challenging. For example, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Application in the Synthesis of Anticonvulsant Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

The compound “6-Methylpyridine-2-carboxaldehyde” was used in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . These are compounds that exhibit anticonvulsant properties .

Methods of Application or Experimental Procedures

The compound is used to produce 1-(6-methyl-pyridin-2-yl)-hexan-1-one with pent-1-ene at a temperature of 100°C . This reaction requires the reagent 2-amino-3-picoline and catalysts (Ph3P)3RhCl, Cp2ZrCl2 .

Results or Outcomes

The synthesized compounds exhibited anticonvulsant properties . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Application in the Stabilization of Gold Ions

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

The proligand bearing a 6-methyl-pyridin-2-yl substituent was reported to stabilize both AuI and AuIII ions . This enabled the mixed-valence hybrid salt with [AuCl2] and [AuCl4] anions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not provided in the source .

Results or Outcomes

The compound was successful in stabilizing both AuI and AuIII ions . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Application in the Synthesis of Hybrid Salts

Summary of the Application

The compound “bis-(6-methyl-pyridin-2-yl)-amine” was used in the synthesis of the hybrid salt bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II), which consists of discrete L+ cations and tetrachloridomanganate(II) anions .

Results or Outcomes

The synthesized hybrid salt demonstrated a pseudo-layered arrangement of separate organic and inorganic sheets alternating parallel to the bc plane . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Application in the Production of Halogenated Heterocycles

Specific Scientific Field

Organic Chemistry

Summary of the Application

The compound “(6-Bromo-pyridin-2-yl)methanol” is a halogenated heterocycle . Halogenated heterocycles are a class of compounds that contain a heterocyclic ring and one or more halogen atoms .

Results or Outcomes

Halogenated heterocycles are important in various fields, including medicinal chemistry, due to their wide range of biological activities . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

Application in the Synthesis of Light-Emitting Materials

Specific Scientific Field

Material Science

Summary of the Application

The compound “bis-(6-methyl-pyridin-2-yl)-amine” was used in the synthesis of hybrid metal halides . These materials have potential uses in light-emitting diodes (LEDs), solar cells, photodetectors, and laser technology .

Results or Outcomes

The synthesized hybrid metal halides exhibited potent luminescence arising from d–d transitions . However, the specific results, including any quantitative data or statistical analyses, were not provided in the source .

properties

IUPAC Name

6-methyl-N-(6-methylpyridin-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-9-5-3-7-11(13-9)15-12-8-4-6-10(2)14-12/h3-8H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCRGQRREQQMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235197
Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

CAS RN

85895-80-3
Record name 6-Methyl-N-(6-methyl-2-pyridinyl)-2-pyridinamine
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Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Record name 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Record name 6-methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
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Record name 6-METHYL-N-(6-METHYL-2-PYRIDYL)PYRIDIN-2-AMINE
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Synthesis routes and methods I

Procedure details

To a flask were added 3.1 g of 2-amino-6-methylpyridine, 5.0 g of 2-bromo-6-methylpyridine, 3.6 g of sodium tert-butoxide, and 150 ml toluene. The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate were added. The reaction mixture was heated to 80 C for 3 hours, and then cooled to 22 C. After quenching with 100 ml of water, the product was extracted with 75 ml ethyl acetate. The product was extracted with 75 ml of 1M hydrochloric acid, and then basified with 3M sodium hydroxide. Following extraction with 75 ml of ethyl acetate and washing with 30 ml of water, the solvent was removed. The product was purified by dissolving in a minimum amount of hot 2-propanol, and after cooling to 5 C, the product was filtered, washed with cold 2-propanol, and dried, resulting in 3.3 g of a tan solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask were added 0.76 g 6-methyl-2-aminopyridine, 1.0 g 2-bromo-6-methylpyridine, 0.95 g sodium tert-butoxide, 0.16 g 1,1′-bis(diphenylphosphino)ferrocene and 50 ml toluene. The mixture was purged thoroughly with nitrogen and 0.14 g of tris(dibenzylideneacetone)d2-propanollladium (0) was added and the mixture was heated to 80 C under nitrogen for 3 hours. After cooling to 22 C and quenching with 50 ml water, the product was extracted twice with ethyl acetate and washed twice with water. After filtration and solvent removal, the product was dissolved in 50 ml tert-butyl methyl ether and extracted into 60 ml 1M hydrochloric acid. Methanol was added and the mixture was heated to dissolve the solids and the organic layer was removed. The aqueous layer was basified with 3M sodium hydroxide solution, the product was extracted with tert-butyl methyl ether and washed with water. Following removal of solvent, an oil was obtained that was carried directly into the next step.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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